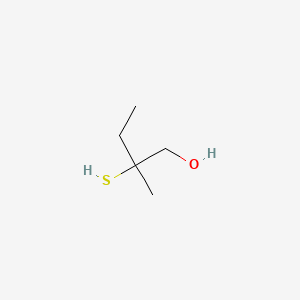

2-methyl-2-sulfanylbutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-sulfanylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZIKQZFOXRFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CO)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 2 Sulfanylbutan 1 Ol

Chemical Synthesis Strategies

Chemical synthesis provides a controlled and versatile approach to producing 2-methyl-2-sulfanylbutan-1-ol. These methods often involve a series of well-defined reaction steps to build the molecule and introduce the necessary functional groups.

Multi-Step Reaction Sequences

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler, readily available starting materials. For this compound, several multi-step sequences have been proposed, leveraging fundamental organic reactions.

A plausible synthetic route to this compound can be envisioned starting from a suitable ester. This sequence would involve the activation of the ester, followed by a coupling reaction to introduce the required carbon skeleton. Subsequent bromination would install a leaving group, setting the stage for the introduction of the sulfanyl (B85325) group. The final step would be a reduction to yield the primary alcohol.

| Step | Reaction | Reagents and Conditions | Intermediate |

| 1 | Ester Activation | To be determined | Activated Ester |

| 2 | Coupling | To be determined | Coupled Product |

| 3 | Bromination | To be determined | Brominated Intermediate |

| 4 | Reduction | To be determined | This compound |

Note: Specific reagents and conditions for this sequence for the target molecule are not detailed in the available literature but are based on established organic synthesis principles.

Nucleophilic substitution is a fundamental class of reactions in organic chemistry and a key strategy for the synthesis of thiols. This approach typically involves the displacement of a leaving group by a sulfur-containing nucleophile.

One potential pathway to this compound involves the ring-opening of a suitable epoxide, such as 2-ethyl-2-methyloxirane, with a sulfur nucleophile like the hydrosulfide (B80085) anion (SH⁻). This reaction would proceed via an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring and the formation of a β-hydroxy thiol. The attack would preferentially occur at the less sterically hindered carbon if the reaction is carried out under basic or neutral conditions.

Alternatively, a tertiary alkyl halide, such as 2-bromo-2-methylbutan-1-ol, could serve as the substrate. The bromine atom, being a good leaving group, can be displaced by a sulfur nucleophile to introduce the sulfanyl group.

| Starting Material | Nucleophile | Product |

| 2-ethyl-2-methyloxirane | HS⁻ | This compound |

| 2-bromo-2-methylbutan-1-ol | HS⁻ or protected thiol | This compound |

A well-established method for the synthesis of thiols from alkyl halides involves the use of thiourea (B124793). In this two-step process, the alkyl halide is first treated with thiourea to form an isothiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to yield the corresponding thiol.

For the synthesis of this compound, the starting material would be a tertiary alkyl halide such as 2-bromo-2-methylbutan-1-ol. The reaction with thiourea would proceed via a nucleophilic substitution mechanism. The subsequent hydrolysis of the resulting isothiouronium salt would then afford the desired product. This method is often preferred as it avoids the direct use of foul-smelling thiols and the formation of dialkyl sulfide (B99878) byproducts. rsc.org

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Isothiouronium salt formation | 2-bromo-2-methylbutan-1-ol, Thiourea | S-(2-methyl-1-hydroxybutan-2-yl)isothiouronium bromide |

| 2 | Hydrolysis | Aqueous base (e.g., NaOH) | This compound |

Catalytic Synthesis Methods

Catalytic methods offer an efficient and often more environmentally friendly alternative to stoichiometric reactions. The use of transition metals as catalysts can enable transformations that are otherwise difficult to achieve.

Transition-metal catalysis has been widely employed in the formation of carbon-sulfur bonds. Copper and nickel complexes, in particular, have shown significant utility in this area. While specific examples for the synthesis of this compound are not prominently documented, analogous reactions suggest the feasibility of such approaches.

For instance, copper(I) iodide (CuI) and nickel(II) chloride (NiCl₂) are known to catalyze cross-coupling reactions between organic halides and thiols or their derivatives. A potential strategy could involve the coupling of a protected form of 2-bromo-2-methylbutan-1-ol with a sulfur source in the presence of a suitable copper or nickel catalyst and a ligand. The choice of ligand is often crucial for the efficiency and selectivity of the reaction.

| Catalyst | General Reaction Type | Potential Application |

| Copper(I) iodide (CuI) | C-S cross-coupling | Catalytic coupling of a 2-methylbutan-1-ol derivative with a sulfur source. |

| Nickel(II) chloride (NiCl₂) | C-S cross-coupling | Catalytic synthesis from a suitable precursor, potentially involving reductive coupling. nih.govnih.gov |

Further research and development are needed to establish optimized catalytic protocols specifically for the synthesis of this compound.

Stereoselective and Stereospecific Synthesis

The creation of specific stereoisomers of chiral molecules is a fundamental goal in modern organic chemistry. For a molecule such as this compound, which contains a single stereocenter at the carbon atom bearing the thiol group, controlling the three-dimensional arrangement is key to producing enantiomerically pure forms. However, specific, well-documented stereoselective synthetic routes leading to this compound are not extensively reported in peer-reviewed literature. Therefore, this section discusses the general principles and approaches that could be applied to its synthesis.

Diastereoselective Control in Synthetic Routes

Diastereoselective synthesis aims to control the formation of stereoisomers in molecules that have multiple stereocenters. Since this compound possesses only one chiral center, diastereoselective control is not directly applicable to the final structure itself. This type of control would become relevant only if the synthetic strategy involved a chiral auxiliary or a starting material with pre-existing stereocenters that influence the formation of the new stereocenter, with the auxiliary or other centers being removed in later steps.

Enantioselective Approaches to Chiral Forms

Enantioselective synthesis focuses on producing a single enantiomer (one of two mirror-image isomers) of a chiral compound. Theoretical approaches to synthesize a specific enantiomer of this compound would likely involve one of three main strategies:

Catalytic Asymmetric Synthesis: This approach would use a small amount of a chiral catalyst, such as a transition metal complex with a chiral ligand, to direct the reaction toward the formation of one enantiomer over the other.

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the starting material to guide the stereochemical outcome of a key reaction. After the desired stereocenter is created, the auxiliary is removed.

Enzymatic Resolution or Synthesis: Biocatalytic methods, using isolated enzymes or whole-cell systems like baker's yeast, can be highly enantioselective. scribd.com For instance, enzymes such as lipases are often used for the kinetic resolution of racemic alcohols or their precursors. researchgate.net This approach takes advantage of the high stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Biosynthetic Pathways and Biocatalytic Production

The formation of volatile thiols, including compounds structurally related to this compound, is a significant area of study in food and beverage science, particularly in the context of fermentation. These compounds are often potent aroma contributors in products like wine and beer.

Microbially Mediated Formation (e.g., Yeast Fermentation in Beer and Wine)

Volatile thiols are well-known for contributing to the characteristic aromas of many beverages. nih.gov During alcoholic fermentation, yeasts, particularly strains of Saccharomyces cerevisiae, play a crucial role in releasing these thiols from non-volatile precursors present in the raw materials, such as grape must or brewer's wort. nih.govmdpi.com These precursors are typically odorless and exist as conjugates, which are then transformed by yeast metabolism into the powerfully aromatic free thiols. nih.gov While the biogeneration of many thiols like 3-mercaptohexan-1-ol and 4-mercapto-4-methylpentan-2-one is well-established in wine, the formation of this compound occurs within this broader metabolic context. nih.gov

| Volatile Thiol | Associated Aroma | Typical Beverage | Primary Precursor Form |

|---|---|---|---|

| 4-Mercapto-4-methylpentan-2-one (4MMP) | Box tree, blackcurrant | Sauvignon blanc wine | Cysteine-S-conjugate |

| 3-Mercaptohexan-1-ol (3MH) | Grapefruit, passion fruit | Wine, Beer | Glutathione-S-conjugate, Cysteine-S-conjugate |

| 2-Furfurylthiol | Roasted coffee | Baijiu, Wine | Cysteine-S-conjugate |

| Benzenemethanethiol | Smoky, meaty | Baijiu | Cysteine-S-conjugate |

Enzymatic Synthesis and Precursor Transformation

The key enzymatic activity responsible for the release of volatile thiols during fermentation is attributed to carbon-sulfur lyases (C-S lyases), specifically enzymes with β-lyase activity. nih.govmdpi.com These enzymes catalyze the cleavage of the carbon-sulfur bond in cysteine-S-conjugate precursors. mdpi.com The yeast cell imports these non-volatile precursors from the fermentation medium, and intracellular enzymes then act upon them to release the free, odor-active thiol.

Researchers have successfully engineered yeast strains to enhance this activity. For example, integrating the tnaA gene from Escherichia coli, which encodes an enzyme with high β-lyase activity, into yeast has been shown to increase the formation of volatile thiols from their precursors. nih.gov In a related context, studies on the formation of the off-flavor compound 2-mercapto-3-methyl-1-butanol (B3045925) in beer have identified specific yeast enzymes involved in the conversion of its precursor. The enzymes Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p) from Saccharomyces pastorianus were shown to be critical for the transformation. researchgate.net This demonstrates that specific multi-enzyme pathways within yeast are responsible for the synthesis of these complex alcohols.

Metabolomic Origins in Biological Systems

The metabolic origin of this compound and related thiols begins in the plants used to produce fermented beverages. In grapes, for instance, odorless precursors are synthesized and stored, typically as S-glutathione or S-cysteine conjugates. nih.gov These conjugates are the true metabolic starting points for the final aroma compounds.

A precursor molecule is synthesized in the plant (e.g., grape) and becomes part of the must.

During fermentation, the yeast takes up this precursor molecule.

Inside the yeast cell, enzymes with C-S β-lyase activity cleave the precursor, releasing the volatile thiol. nih.gov

In some cases, the precursor itself is generated during processing. For the onion-like off-flavor 2-mercapto-3-methyl-1-butanol in beer, its precursor is formed from the oxidation of iso-alpha acids from hops during wort boiling. This compound then reacts with hydrogen sulfide (also produced by yeast) and is subsequently converted by yeast enzymes into the final thiol. researchgate.net This highlights a complex interaction between processing conditions, yeast metabolism, and precursor availability.

| Volatile Thiol | Precursor | Key Enzyme Class | Biological System |

|---|---|---|---|

| 3-Mercaptohexan-1-ol (3MH) | S-3-(hexan-1-ol)-L-cysteine | Carbon-Sulfur β-lyase | Saccharomyces cerevisiae (in wine/beer) |

| 4-Mercapto-4-methylpentan-2-one (4MMP) | S-4-(4-methylpentan-2-one)-L-cysteine | Carbon-Sulfur β-lyase | Saccharomyces cerevisiae (in wine) |

| 2-Mercapto-3-methyl-1-butanol | 2-Mercapto-3-hydroxy-3-methylbutanal | Old Yellow Enzyme (reductase), Alcohol Dehydrogenase | Saccharomyces pastorianus (in beer) |

| 2-Furfurylthiol | S-(2-furfurylmethyl)-L-cysteine | Carbon-Sulfur β-lyase | Saccharomyces cerevisiae (in Baijiu) |

Reactivity and Mechanistic Investigations of 2 Methyl 2 Sulfanylbutan 1 Ol

Characteristic Chemical Transformations

The dual functionality of 2-methyl-2-sulfanylbutan-1-ol allows for a rich variety of chemical transformations, with the potential for selective reactions at either the sulfur or oxygen center.

The oxidation of thiols and alcohols proceeds via fundamentally different pathways. msu.edu The oxidation of the primary alcohol group in this compound occurs at the carbon atom, increasing the number of bonds to oxygen. msu.edu In contrast, oxidation of the thiol group occurs at the sulfur atom itself, which can exist in multiple oxidation states. masterorganicchemistry.commsu.edu

Alcohol Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). msu.edu Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to a carboxylic acid. msu.edulibretexts.org Tertiary alcohols are resistant to oxidation under normal conditions. libretexts.org

Thiol Oxidation: The sulfanyl (B85325) group is readily oxidized. Mild oxidizing agents like iodine (I₂) or atmospheric oxygen promote the coupling of two thiol molecules to form a disulfide (-S-S-) linkage. masterorganicchemistry.comchemistrysteps.comlibretexts.org This is a common reaction in biological systems involving the amino acid cysteine. libretexts.org Stronger oxidizing agents, such as hydrogen peroxide or peroxyacids, can further oxidize the sulfur atom to form sulfinic acids (-SO₂H) and, ultimately, sulfonic acids (-SO₃H). chemistrysteps.com

The selective oxidation of one group in the presence of the other is a key synthetic challenge. Due to the ease of oxidation of the thiol group, its protection may be necessary before performing oxidation on the alcohol moiety. Conversely, the mild conditions required for disulfide formation often leave the primary alcohol group untouched.

| Functional Group | Oxidizing Agent | Typical Product | Reference |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | Mild (e.g., PCC) | Aldehyde (-CHO) | msu.edu |

| Strong (e.g., KMnO₄, H₂CrO₄) | Carboxylic Acid (-COOH) | msu.edu | |

| Thiol (-SH) | Mild (e.g., I₂, O₂) | Disulfide (R-S-S-R) | masterorganicchemistry.comchemistrysteps.com |

| Strong (e.g., H₂O₂, HNO₃) | Sulfinic Acid (R-SO₂H), Sulfonic Acid (R-SO₃H) | chemistrysteps.com |

Both the alcohol and thiol groups can participate in esterification and etherification, though their reactivity and the nature of the products differ.

Esterification: The primary alcohol group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) under acidic conditions to form esters. oup.com The analogous reaction with the thiol group forms a thioester. Thioesterification can also be achieved, but may require higher temperatures compared to the esterification of alcohols. oup.com An alternative route is the oxidative esterification of thiols with alcohols, which can yield sulfinic or sulfonic esters. nih.govresearchgate.net

Etherification: The formation of ethers from the primary alcohol typically involves converting the alcohol to a more nucleophilic alkoxide using a strong base, followed by reaction with an alkyl halide in a Williamson ether synthesis. libretexts.org The thiol group is converted to a highly nucleophilic thiolate anion much more easily, using a weaker base. chemistrysteps.com This thiolate readily reacts with alkyl halides via an Sₙ2 mechanism to form thioethers (sulfides). masterorganicchemistry.comchemistrysteps.com The direct synthesis of thioethers from thiols and alcohols is also a known transformation. acs.org Given the superior nucleophilicity of the thiolate, selective etherification at the sulfur atom is generally more straightforward than at the oxygen atom.

Glycosylation is a critical reaction in carbohydrate chemistry, involving the attachment of a sugar moiety to another molecule. Both the alcohol and thiol groups of this compound can act as glycosyl acceptors, leading to O-glycosides and S-glycosides, respectively.

Recent studies have highlighted significant differences in reactivity and selectivity between alcohols and thiols in these reactions. In a study of phenanthroline-catalyzed furanosylations, thiols were found to be less reactive but more stereoselective than alcohols. nih.govdigitellinc.com Density Functional Theory (DFT) calculations revealed that the transition states for O-furanoside formation are stabilized by stronger hydrogen bonding between the alcohol's hydroxyl group and a bromide anion, leading to a lower energy barrier and higher reactivity for the alcohol. digitellinc.com The weaker interactions involving the thiol lead to a higher energy barrier for the formation of S-furanosides. digitellinc.com This difference in transition state stabilization is a key factor governing the competitive reactivity between the two functional groups. nih.govdigitellinc.com The outcome of such competitive reactions is highly dependent on factors like the catalyst, temperature, and solvent system. researchgate.net

Formation of Sulfur-Containing Derivatives (e.g., Thioethers)

The conversion of thiols to thioethers (also known as sulfides) is a fundamental transformation in organic chemistry. For a tertiary thiol like this compound, the formation of thioethers presents specific challenges, primarily due to steric hindrance around the sulfur atom.

Standard nucleophilic substitution (SN2) reactions, a common method for synthesizing thioethers from thiols, are often inefficient for tertiary thiols. beilstein-journals.orgmasterorganicchemistry.com The bulky nature of the tertiary carbon atom impedes the backside attack required for an SN2 mechanism. beilstein-journals.org Consequently, alternative strategies are often employed to facilitate thioether formation from sterically hindered thiols.

Methods for Thioether Synthesis from Tertiary Thiols:

| Method | Description | Challenges/Considerations |

| Metal-Catalyzed Cross-Coupling | Reactions using transition metal catalysts, such as palladium or nickel complexes, can effectively couple tertiary alkanethiols with (hetero)aryl halides. thieme-connect.com These methods can overcome the steric hindrance limitations of traditional SN2 reactions. | Requires specific catalyst systems and reaction conditions. The use of organometallic bases may be necessary. thieme-connect.com |

| Modified Mitsunobu Reaction | The Mitsunobu reaction, which typically converts alcohols to various functional groups, can be adapted for the synthesis of thioethers from hindered tertiary alcohols and thiols. nih.gov This approach proceeds with an inversion of stereochemistry. beilstein-journals.org | Yields for simple, non-activated alkyl-substituted thioethers can be low, and the reaction generates stoichiometric amounts of phosphorus-containing byproducts. nih.gov |

| Acid-Catalyzed Reactions | While direct acid-catalyzed condensation of this compound with another alcohol to form a thioether is not a standard method, acid catalysis can be used for the synthesis of thioethers from alcohols and thiols in general. nih.govnih.gov However, for a tertiary thiol and primary alcohol combination, side reactions like elimination (dehydration of the alcohol) are likely. quora.comstudy.com |

Research has demonstrated various approaches for the synthesis of thioethers from alcohols and thiols, including the use of isothiouronium salts as reagents that avoid the need for free thiols. researchgate.net Metal-free dehydrative thioetherification using strong acids like triflic acid has also been reported, which could be a potential route, though the reactivity of a multifunctional molecule like this compound would need specific investigation. nih.gov Given the structure of this compound, which contains both a tertiary thiol and a primary alcohol, selective reaction at the thiol group to form a thioether would require careful selection of reagents and conditions to avoid competing reactions at the alcohol moiety.

Reaction Mechanism Elucidation

Understanding the formation and degradation mechanisms of this compound is crucial for controlling its presence in various systems, from industrial fermentations to environmental contexts.

In complex biological matrices like wine fermentation, volatile sulfur compounds (VSCs) are produced by yeast metabolism. mdpi.comnih.govawri.com.au The formation of this compound is hypothesized to occur through pathways related to amino acid metabolism, specifically the Ehrlich pathway. nih.govmdpi.com

The carbon skeleton of this compound is derived from 2-methyl-1-butanol, a higher alcohol known to be produced during fermentation. nih.govrsc.org The formation of 2-methyl-1-butanol proceeds via the catabolism of the amino acid L-isoleucine. The proposed mechanistic steps are as follows:

Transamination: L-isoleucine undergoes transamination to form the corresponding α-keto acid, α-keto-β-methylvaleric acid.

Decarboxylation: This α-keto acid is then decarboxylated by yeast enzymes to produce 2-methylbutanal.

Reduction: Finally, the aldehyde is reduced to the primary alcohol, 2-methyl-1-butanol. quora.com

The incorporation of the sulfanyl group (-SH) at the tertiary carbon (C2) is a subsequent step. Yeast can generate hydrogen sulfide (B99878) (H₂S) from the metabolism of sulfur-containing amino acids (like cysteine and methionine) or from inorganic sulfates and sulfites present in the fermentation medium. nih.govawri.com.auwinemakermag.com This H₂S, or a related reactive sulfur species, can then react with a suitable precursor derived from the isoleucine pathway. One plausible mechanism involves the reaction of H₂S with an unsaturated intermediate, such as 2-methyl-1-butene, which could be formed through a side reaction of the α-keto acid or the alcohol.

Proposed Biosynthetic Pathway of this compound in Yeast:

The stability of this compound is influenced by its chemical environment, particularly by pH and the presence of oxidizing agents. Two primary degradation pathways are the oxidation of the thiol group and reactions involving the primary alcohol group.

Oxidation of the Thiol Group: Thiols are susceptible to oxidation. In the presence of oxygen or other oxidizing agents, the sulfanyl group of this compound can be oxidized. A common reaction for thiols is the formation of disulfides. masterorganicchemistry.comlibretexts.org This can occur through a disulfide exchange reaction, which is a common redox process in biological systems. libretexts.org In this process, two molecules of the thiol would react to form a disulfide-bridged dimer. Further oxidation can lead to the formation of sulfoxides and sulfones. masterorganicchemistry.com In biological systems, this degradation can be mediated by enzymes. researchgate.net

Reactions of the Alcohol Group: In acidic environments, such as wine, the primary alcohol group of this compound can undergo acid-catalyzed dehydration. quora.com This elimination reaction would likely proceed through a carbocation intermediate. Due to the tertiary nature of the adjacent carbon, a rearrangement is expected to occur, leading to the formation of a more stable tertiary carbocation.

The proposed mechanism for the acid-catalyzed dehydration is as follows:

Protonation: The hydroxyl group is protonated by an acid (H⁺), forming a good leaving group (H₂O).

Formation of Carbocation: The departure of water leads to the formation of a primary carbocation.

Hydride Shift: A hydride shift from the adjacent tertiary carbon to the primary carbocation center occurs, resulting in a more stable tertiary carbocation.

Elimination: A proton is eliminated from an adjacent carbon, leading to the formation of an alkene. The major product would be the most substituted and therefore most stable alkene, 2-methyl-2-butene. quora.comstudy.com

The stability of related compounds, such as 2-methyl butyric acid, is known to be pH-dependent, with increased degradation under highly acidic or alkaline conditions. njchm.com Similarly, the stability of this compound would be compromised in strongly acidic or basic solutions.

Stereochemical Analysis and Chirality of 2 Methyl 2 Sulfanylbutan 1 Ol

Determination of Absolute and Relative Configurations

The absolute configuration of a chiral center describes the specific three-dimensional spatial arrangement of its substituents. For 2-methyl-2-sulfanylbutan-1-ol, this is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org The relative configuration, conversely, relates the stereochemistry of the molecule to another chiral compound.

Cahn-Ingold-Prelog (CIP) Priority Assignment: To assign the absolute configuration of the C2 stereocenter in this compound, priorities are assigned to the four attached groups based on atomic number:

-SH (Sulfur, atomic number 16)

-CH2OH (The oxygen atom gives this group priority over the ethyl group)

-CH2CH3 (The second carbon in the chain gives it priority over the methyl group)

-CH3 (Carbon, atomic number 6)

With the lowest priority group (-CH3) oriented away from the viewer, the sequence from highest to lowest priority (1 to 3) determines the configuration: a clockwise direction indicates (R), and a counter-clockwise direction indicates (S).

Experimental Determination: While theoretical assignment is straightforward, experimental verification is essential. A prevalent method for determining the absolute configuration of chiral alcohols and thiols is through Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral derivatizing agent (CDA). researchgate.netacs.org This process converts the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, exhibit distinct NMR spectra. researchgate.net

A common approach involves using the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), known as Mosher's acid, to form diastereomeric esters. nih.gov Analysis of the differences in the ¹H NMR chemical shifts (Δδ) between the two diastereomeric esters allows for the deduction of the absolute configuration of the original alcohol or thiol center. nih.gov For thiols specifically, derivatizing agents like 2-methoxy-2-phenylacetic acid (MPA) have been effectively used. acs.org The protocol involves comparing the ¹H NMR spectra of the diastereomeric thioesters formed with both (R)- and (S)-MPA. A consistent pattern in the chemical shift differences (ΔδRS = δR - δS) for protons near the stereocenter correlates directly with the absolute configuration. acs.org

Table 1: Representative Chiral Derivatizing Agents (CDAs) for NMR-based Configurational Analysis

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Derivatized | Typical Nucleus for Analysis |

|---|---|---|---|

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA (Mosher's Acid) | Alcohols, Amines | ¹H, ¹⁹F |

| 2-Methoxy-2-phenylacetic acid | MPA | Thiols, Alcohols, Amines | ¹H |

| Camphorsulfonic acid | CSA | Alcohols | ¹H |

| (R,R)-N,N'-Dimethylcyclohexane-1,2-diamine | --- | Alcohols, Thiols | ³¹P (after reaction with HMPT) |

Diastereomeric Ratio Analysis

Since this compound possesses only one stereocenter, it exists as enantiomers, not diastereomers. Diastereomers are only formed when the compound reacts with another chiral entity, creating a new molecule with two or more stereocenters. The analysis of the resulting diastereomeric ratio (d.r.) is crucial for monitoring the progress of chiral resolutions or asymmetric syntheses.

NMR spectroscopy is a primary tool for determining the diastereomeric ratio. manchester.ac.uk After derivatization, the resulting diastereomers will have chemically non-equivalent protons, leading to separate, distinguishable signals in the ¹H NMR spectrum. fordham.edu The relative amounts of the diastereomers can be accurately quantified by integrating the areas of their corresponding unique signals. rsc.org

For example, if this compound were derivatized with a chiral agent, one could expect to see distinct signals for protons close to the stereocenter, such as those on the hydroxymethyl (-CH2OH) or ethyl (-CH2CH3) groups. The ratio of the integrals of these signals would directly correspond to the diastereomeric ratio. Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to resolve overlapping signals in crowded spectra, allowing for more precise quantification. manchester.ac.ukrsc.org

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Ratio Analysis of a Derivatized this compound Sample

| Proton Signal | Diastereomer 1 Chemical Shift (ppm) | Integral | Diastereomer 2 Chemical Shift (ppm) | Integral | Calculated Ratio |

|---|---|---|---|---|---|

| -CH₂OH (Ha) | 3.65 | 1.00 | 3.68 | 0.25 | 4 : 1 |

| -CH₂OH (Hb) | 3.58 | 1.00 | 3.61 | 0.25 | 4 : 1 |

| -CH₂CH₃ | 1.75 | 2.00 | 1.79 | 0.50 | 4 : 1 |

Enantiomeric Excess Determination

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. It is a critical parameter in the pharmaceutical and fine chemical industries.

The determination of e.e. can be performed using several methods:

NMR Spectroscopy with Chiral Derivatizing Agents: This is one of the most common methods. fordham.edu By converting the enantiomers into diastereomers with a pure chiral derivatizing agent, the enantiomeric excess of the original sample is equal to the diastereomeric excess of the product mixture. acs.org This can be determined by integrating the distinct signals in the NMR spectrum, as described in the previous section. researchgate.net

Chiral Chromatography (HPLC or GC): This technique involves separating the enantiomers on a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. The e.e. is calculated from the relative areas of the two peaks in the chromatogram.

Optical Methods: Techniques such as circular dichroism (CD) spectroscopy can be used to determine e.e. nih.gov These methods measure the differential absorption of circularly polarized light by the chiral molecules. For mixtures of enantiomers, the signal is proportional to the enantiomeric excess. This requires establishing a calibration curve with samples of known e.e. nih.gov

Table 3: Comparison of Methods for Enantiomeric Excess (e.e.) Determination

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| NMR with CDA | Conversion of enantiomers to diastereomers, followed by quantification of the diastereomeric ratio via NMR signal integration. | High accuracy and precision; provides structural information. | Requires chemical derivatization; CDA must be enantiomerically pure. |

| Chiral HPLC/GC | Physical separation of enantiomers on a chiral stationary phase based on differential interactions. | Direct separation without derivatization; high sensitivity. | Requires development of a specific method for each compound; expensive chiral columns. |

| Circular Dichroism | Measures the difference in absorption of left and right-handed circularly polarized light. | Fast, non-destructive, and requires small sample amounts. | Requires the molecule to have a chromophore near the stereocenter; requires calibration. |

Influence of Chirality on Interactions and Processes

While enantiomers possess identical physical properties (e.g., boiling point, density) in an achiral environment, their behavior can differ significantly in the presence of other chiral entities. mdpi.com This is because the interactions between two chiral molecules form diastereomeric complexes, which have different energies and properties.

Biological Activity: The most profound influence of chirality is seen in biological systems, where molecules interact with chiral enzymes, receptors, and other biomolecules. nih.govresearchgate.net It is common for one enantiomer of a drug (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause adverse effects. mdpi.com For sulfur-containing compounds, chirality can significantly influence their pharmacokinetic and pharmacodynamic profiles, affecting potency, selectivity, and metabolic stability. longdom.org Given that this compound contains a thiol group, a common feature in biologically active molecules, its enantiomers would be expected to exhibit different biological activities.

Sensory Perception: Many chiral molecules, particularly thiols, are known for their potent and distinct odors. The human olfactory receptors are chiral, and they can differentiate between enantiomers, leading to different perceived smells. For instance, the enantiomers of carvone (B1668592) are responsible for the distinct scents of spearmint and caraway. It is highly probable that the (R) and (S) enantiomers of this compound would possess different odor profiles.

Asymmetric Synthesis: In chemical synthesis, the chirality of a molecule can direct the stereochemical outcome of a reaction. Chiral sulfur compounds are used as versatile chiral auxiliaries and ligands in asymmetric catalysis to facilitate the synthesis of complex molecules with specific stereochemical outcomes. longdom.org

Table 4: Potential Areas Influenced by the Chirality of this compound

| Area of Influence | Description of Potential Effect | Rationale |

|---|---|---|

| Pharmacology | The (R) and (S) enantiomers may exhibit different potencies, efficacies, or toxicities. | Biological receptors and enzymes are chiral and will interact diastereomerically with each enantiomer. mdpi.com |

| Metabolism | The two enantiomers may be metabolized at different rates or through different pathways by enzymes. | Metabolic enzymes (e.g., Cytochrome P450) are stereoselective. |

| Toxicology | One enantiomer may be more toxic than the other. | The mechanism of toxicity may involve stereospecific binding to a biological target. |

| Olfaction (Odor) | The enantiomers are likely to have different smells or odor thresholds. | Olfactory receptors are chiral and can distinguish between enantiomers. |

| Chemical Synthesis | The compound could be used as a chiral building block or ligand to influence the stereochemistry of new products. | The defined 3D structure can control the approach of reagents in a chemical reaction. longdom.org |

Advanced Analytical Methodologies for 2 Methyl 2 Sulfanylbutan 1 Ol

Sample Preparation and Isolation Techniques

Effective sample preparation is a critical prerequisite for the reliable analysis of 2-methyl-2-sulfanylbutan-1-ol. The primary goals are to isolate the target analyte from complex sample matrices, concentrate it to detectable levels, and stabilize it to prevent degradation or loss.

Given the typically low concentrations of volatile thiols, selective extraction techniques are employed to enhance analytical sensitivity and reduce matrix interference. These methods exploit the high affinity of the sulfhydryl (-SH) group for certain metals.

Metal Ion-Based Extraction : This approach utilizes the strong coordination between soft metal ions and the sulfur atom of the thiol group. Silver ions (Ag⁺) are particularly effective for selectively capturing volatile thiols. nih.gov A common method involves passing a sample extract through a solid-phase extraction (SPE) cartridge containing a sorbent impregnated with silver ions. nih.gov The thiols, including this compound, are retained on the sorbent through mercaptide formation. After non-thiol components are washed away, the captured thiols can be eluted for analysis. This technique has proven effective for isolating thiols from complex matrices like wine. nih.gov Similarly, gold nanoparticles supported on metal oxides have demonstrated a high affinity for the selective adsorption of thiols. nih.gov

Organomercurial Sorbents : Historically, organomercury compounds like p-hydroxymercuribenzoate have been used to selectively bind thiols. These reagents react with the sulfhydryl group to form stable mercaptides, allowing for their separation from the sample matrix. However, due to the toxicity and environmental concerns associated with mercury compounds, their use has become less common in modern analytical laboratories, with a preference for methods involving silver or gold.

The following table summarizes the principles of these selective extraction techniques.

| Extraction Approach | Principle of Selectivity | Common Reagents/Materials | Advantages | Limitations |

| Metal Ion-Based | Covalent/coordinative bond formation between the soft metal ion (e.g., Ag⁺, Au) and the soft sulfur atom of the thiol group. | Silver nitrate (AgNO₃) immobilized on SPE sorbents; Gold nanoparticles. nih.govnih.gov | High selectivity for thiols; Effective for trace concentration. nih.gov | Potential for irreversible binding; Recovery rates can vary for different thiol structures. nih.gov |

| Organomercurial | Formation of a stable covalent bond (mercaptide) between the mercury atom and the thiol's sulfur atom. | p-Hydroxymercuribenzoate; Mercuric chloride. | High specificity for sulfhydryl groups. | Toxicity of mercury reagents; Environmental disposal concerns. |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. copernicus.org For this compound, derivatization targets the reactive sulfhydryl group to increase volatility for gas chromatography (GC) or to add a chromophore or fluorophore for liquid chromatography (LC) detection. This process also enhances the stability of the otherwise easily oxidizable thiol.

Key derivatization strategies include:

Alkylation : Reagents like pentafluorobenzyl bromide (PFBBr) react with the thiol group to form a stable thioether. The resulting derivative is more volatile and highly sensitive to electron capture detection (ECD) in GC analysis.

Disulfide Exchange : Reagents such as 4,4′-dithiodipyridine (DTDP) react with thiols via disulfide exchange to form a mixed disulfide. acs.orgbohrium.com These derivatives often exhibit strong UV absorbance and are well-suited for HPLC-UV or LC-MS analysis. acs.orgfrontiersin.org

Addition to Double Bonds : Maleimide derivatives, such as N-ethylmaleimide (NEM), react with thiols via Michael addition to form a stable thioether adduct, which can be analyzed by LC-MS.

The table below outlines common derivatization reagents for thiols.

| Derivatization Reagent | Abbreviation | Reaction with Thiol Group | Analytical Technique | Advantages |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Forms an oxime with carbonyls, but can be used in methods targeting other functional groups. For thiols, pentafluorobenzyl bromide (PFBBr) is more direct. | GC-ECD, GC-MS | High sensitivity with ECD; Improves volatility and chromatographic peak shape. copernicus.org |

| 4,4′-Dithiodipyridine | DTDP | Disulfide exchange to form a stable mixed disulfide. acs.orgfrontiersin.org | HPLC-UV, LC-MS/MS | Increases molecular weight and stability; Adds a UV-active chromophore. acs.orgbohrium.com |

| Ebselen | - | Forms a selenylsulfide adduct. researchgate.net | UHPLC-MS | Enables sensitive detection by LC-MS. researchgate.net |

| 2-fluoro-1-methylpyridinium p-toluene sulfonate | FMP-TS | Reacts with hydroxyl groups, but similar reagents can target thiols to add a permanently charged tag. nih.gov | LC-MS/MS | Increases ionization efficiency for mass spectrometry. nih.gov |

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound from other volatile and semi-volatile compounds present in the sample extract. The choice between gas and liquid chromatography depends on the analyte's volatility, thermal stability, and the derivatization strategy employed.

GC is ideally suited for the analysis of volatile sulfur compounds. phcogj.com Due to the reactivity of the thiol group, derivatization is often performed prior to GC analysis to prevent peak tailing and improve thermal stability.

Columns : Non-polar or mid-polar capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms), are commonly used.

Detectors : While a standard flame ionization detector (FID) can be used, more specific and sensitive detectors are preferred for trace analysis.

Mass Spectrometry (MS) : GC-MS provides high selectivity and allows for structural confirmation based on the mass spectrum of the analyte or its derivative. phcogj.com

Sulfur Chemiluminescence Detector (SCD) : Provides a highly selective and equimolar response to sulfur compounds.

Pulsed Flame Photometric Detector (PFPD) : Offers high sensitivity and selectivity for sulfur-containing compounds.

The following table provides typical GC parameters for thiol analysis.

| Parameter | Typical Setting | Purpose |

| Injector | Splitless or PTV | To transfer the maximum amount of analyte onto the column for trace analysis. |

| Carrier Gas | Helium | Provides good efficiency and is inert. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard dimension for good separation of volatile compounds. |

| Oven Program | Start at 40°C, ramp at 5-10°C/min to 250-280°C | Optimized to separate analytes based on their boiling points and interaction with the stationary phase. |

| Detector | MS, SCD, or PFPD | For sensitive and selective detection of sulfur compounds. |

LC, and particularly UHPLC, coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful alternative to GC for thiol analysis. rsc.org This approach is especially valuable for analyzing derivatized thiols that may not be sufficiently volatile or thermally stable for GC. frontiersin.orgchiraltech.com

Columns : Reversed-phase columns, most commonly C18, are used to separate the thiol derivatives based on their hydrophobicity. frontiersin.org

Mobile Phase : A gradient elution using water and an organic solvent (typically acetonitrile or methanol), both containing a small amount of an acid like formic acid, is employed to facilitate separation and improve ionization for MS detection. frontiersin.org

Detectors :

Tandem Mass Spectrometry (MS/MS) : Provides exceptional sensitivity and selectivity, allowing for quantification at ng/L levels. acs.orgnih.gov It uses multiple reaction monitoring (MRM) to specifically detect the transition from a precursor ion to a product ion unique to the derivatized analyte.

UV-Vis/Diode Array Detector (DAD) : Suitable for derivatives that contain a chromophore (e.g., DTDP derivatives). acs.org

Example UHPLC parameters for the analysis of derivatized thiols are shown below.

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) frontiersin.org | High-efficiency separation of derivatized thiols. |

| Mobile Phase A | 0.1% Formic Acid in Water frontiersin.org | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile frontiersin.org | Organic component for eluting hydrophobic compounds. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for UHPLC systems to ensure sharp peaks. |

| Gradient | Linear gradient from low to high %B (e.g., 5% to 95% B over 10 min) | To elute compounds with a wide range of polarities. |

| Detector | Tandem Mass Spectrometer (MS/MS) | For highly selective and sensitive quantification. |

Spectroscopic and Spectrometric Characterization

Unambiguous identification of this compound requires spectroscopic and spectrometric techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for structural elucidation.

Mass Spectrometry (MS) : In GC-MS analysis, the compound would undergo fragmentation upon electron ionization. The resulting mass spectrum is a fingerprint that can be used for identification. Key fragments for this compound would likely arise from:

Loss of a water molecule (H₂O) from the alcohol group.

Cleavage of the C-S bond.

Alpha-cleavage adjacent to the hydroxyl group or the sulfhydryl group.

Loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃). The mass spectrum for the isomeric compound 2-methyl-3-sulfanylbutan-1-ol is available and shows characteristic fragments that can provide insight into the fragmentation of similar structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR : The spectrum of this compound would be expected to show distinct signals for the protons of the two methyl groups, the methylene group adjacent to the hydroxyl group, the methylene group of the ethyl substituent, and the protons of the -OH and -SH groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the atoms.

¹³C NMR : The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule, with chemical shifts indicative of their chemical environment (e.g., carbons bonded to oxygen or sulfur).

While specific, experimentally derived spectral data for this compound is not widely published, the table below shows the GC-MS data for its isomer, 2-methyl-3-sulfanylbutan-1-ol, for illustrative purposes. nih.gov

| m/z (Mass-to-Charge Ratio) | Possible Fragment Interpretation for 2-methyl-3-sulfanylbutan-1-ol |

| 120 | Molecular Ion [M]⁺ |

| 89 | Loss of •CH₂OH |

| 74 | Cleavage product [CH(CH₃)SH]⁺ |

| 59 | Cleavage product [CH(CH₃)CH₂OH]⁺ |

| 47 | [CH₃SH]⁺ |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Key fragmentation pathways for analogous structures include alpha-cleavage and dehydration. For a primary alcohol, a characteristic fragment is often observed at m/z 31, corresponding to [CH₂OH]⁺. The presence of a tertiary thiol group introduces other probable fragmentation patterns, including the loss of the sulfhydryl radical (•SH) or cleavage adjacent to the sulfur atom.

Tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity for the detection of this compound in complex matrices. By selecting a specific precursor ion (often the molecular ion or a major fragment ion) and subjecting it to collision-induced dissociation (CID), a series of product ions are generated. This transition from a precursor ion to specific product ions is highly specific to the analyte's structure and is used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes for highly sensitive and selective quantification. While specific MS/MS transitions for this compound are not widely published, they can be determined experimentally by direct infusion of a pure standard into the mass spectrometer.

Table 1: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |

| 120 | [C₅H₁₂OS]⁺• | Molecular Ion |

| 102 | [C₅H₁₀O]⁺• | Loss of H₂S |

| 87 | [C₄H₇O]⁺ | Alpha-cleavage with loss of •CH₃ and H₂S |

| 73 | [C₄H₉O]⁺ | Loss of •SH |

| 59 | [C₃H₇O]⁺ | Cleavage of C-S bond and rearrangement |

| 47 | [CH₃S]⁺ | Cleavage adjacent to sulfur |

| 31 | [CH₂OH]⁺ | Alpha-cleavage of the primary alcohol |

Note: This table is based on predicted fragmentation patterns and requires experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the two methyl groups, the methylene group adjacent to the hydroxyl group, the ethyl group, and the sulfhydryl proton. The chemical shift of the sulfhydryl proton can be highly variable depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the typical range for a primary alcohol (around 60-70 ppm), while the carbon bearing the sulfhydryl group would be shifted downfield due to the influence of the sulfur atom.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, thus confirming the complete structure of the molecule. Furthermore, for chiral molecules, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can be used to determine the stereochemical assignment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂OH | ~3.5 | Doublet |

| -CH- | ~1.8 | Multiplet |

| -CH₂CH₃ | ~1.5 | Quartet |

| -CH(CH₃)₂ | ~1.2 | Singlet |

| -CH₂CH₃ | ~0.9 | Triplet |

| -SH | 1.0 - 2.5 | Singlet (broad) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂OH | ~68 |

| -C(SH)- | ~50 |

| -CH₂CH₃ | ~30 |

| -C(CH₃)₂ | ~25 |

| -CH₂CH₃ | ~10 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Quantitative Analysis Strategies

Accurate quantification of this compound is crucial for understanding its contribution to the aroma of various products. The low concentrations at which this compound is typically found necessitate highly sensitive and robust analytical methods.

Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of trace-level analytes in complex matrices. This technique involves the addition of a known amount of a stable isotope-labeled analogue of the target analyte (in this case, a deuterated or ¹³C-labeled version of this compound) to the sample at the earliest stage of analysis.

The isotopically labeled internal standard behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation. This co-elution allows for the correction of any analyte loss or variations in instrument response, as the ratio of the signal from the native analyte to the labeled standard is measured by mass spectrometry. This ratio is directly proportional to the concentration of the native analyte.

The use of SIDA is particularly advantageous for volatile and reactive compounds like thiols, as it compensates for their potential degradation or loss during sample preparation. The development of a SIDA method requires the synthesis of a suitable labeled internal standard, which can be a challenging and costly process but is essential for achieving the highest level of accuracy and precision in quantification.

Challenges in Matrix Effects and Method Validation

The analysis of this compound in real-world samples, such as food and beverages, is often complicated by the presence of a complex matrix. Matrix effects, which are the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.

In gas chromatography-mass spectrometry (GC-MS), matrix effects can arise from non-volatile components accumulating in the injector or at the head of the chromatographic column, which can affect the transfer of the analyte into the gas phase. In liquid chromatography-mass spectrometry (LC-MS), matrix components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.

To mitigate matrix effects, several strategies can be employed, including:

Thorough sample cleanup: Using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.

Matrix-matched calibration: Preparing calibration standards in a matrix that is similar to the sample to compensate for matrix effects.

The use of stable isotope-labeled internal standards (SIDA): As discussed previously, this is the most effective way to correct for matrix effects.

Method validation is a critical aspect of ensuring the reliability of any quantitative analytical method. A validated method provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters that must be assessed include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Recovery: The efficiency of the extraction process.

For volatile sulfur compounds like this compound, method validation must also carefully consider the potential for analyte loss due to volatility and adsorption to surfaces.

Computational Chemistry Studies on 2 Methyl 2 Sulfanylbutan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Energetics

DFT would be a primary method to study the electronic properties of 2-methyl-2-sulfanylbutan-1-ol. These calculations solve approximations of the Schrödinger equation to determine the electron density and, from it, derive the molecule's energy and other properties.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like this compound, which has several rotatable single bonds, a conformational analysis would be necessary. This involves systematically rotating the bonds (e.g., the C-C, C-O, and C-S bonds) to identify all possible stable conformers (isomers that can be interconverted by rotation around single bonds) and determine their relative energies. The results would indicate which shapes the molecule is most likely to adopt.

Interactive Table: Hypothetical Conformational Analysis Data No experimental or calculated data is available for this compound. The following table is a hypothetical representation of what such data might look like.html

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angle(s) (°) | Population (%) at 298.15 K |

|---|---|---|---|

| Conformer A | 0.00 | O-C1-C2-S: 60 | Data Not Available |

| Conformer B | Data Not Available | O-C1-C2-S: 180 | Data Not Available |

| Conformer C | Data Not Available | O-C1-C2-S: -60 | Data Not Available |

Based on a thorough review of scientific literature, it is not possible to generate the requested article on the chemical compound “this compound” following the provided outline. The search for research data pertaining specifically to this molecule's role as a bioactive metabolite and a semiochemical did not yield any relevant findings.

The biological and environmental significance outlined in the query corresponds to research conducted on structurally different isomers, most notably 3-methyl-3-sulfanylbutan-1-ol (M3S1B) and 3-mercapto-2-methylbutan-1-ol . These compounds, while similar in name, have different chemical structures which result in distinct biological activities.

Research on Feline Metabolites and Semiochemicals : Scientific studies on chemical communication in felids and the composition of cat urine have identified 3-methyl-3-sulfanylbutan-1-ol as a key compound. compoundchem.comcompoundchem.com It is produced from the enzymatic breakdown of a precursor amino acid called felinine and is a major contributor to the characteristic odor of cat urine. compoundchem.comcompoundchem.com This compound, not this compound, is the subject of research regarding territorial marking and interspecies signaling in cats.

Research on Human and Plant Metabolites : The isomer 3-mercapto-2-methylbutan-1-ol (also known as 2-methyl-3-sulfanylbutan-1-ol) has been identified as both a human and a plant metabolite. nih.gov It is also recognized as a flavoring agent in the food industry. nih.gov

Research on Olfactory Receptor Interactions : Studies investigating the interaction between sulfur-containing compounds and olfactory receptors have focused on molecules like 3-mercapto-2-methylpentan-1-ol , a key odorant in onions, which shows high specificity for the human olfactory receptor OR2M3. nih.gov

No data was found linking the specific compound This compound to mammalian, plant, or microbial metabolism, nor to any function as a semiochemical in felids or its interaction with olfactory receptors. Therefore, creating a scientifically accurate article that adheres to the strict constraints of the request is not feasible.

Biological and Environmental Significance of 2 Methyl 2 Sulfanylbutan 1 Ol in Research

Occurrence and Formation in Complex Biological Matrices

Studies in Fermented Beverages (e.g., Wine, Beer)

In fermented beverages, 2-methyl-2-sulfanylbutan-1-ol is recognized as a contributor to the aromatic complexity, though its impact can vary from desirable notes to off-flavors depending on its concentration and the surrounding chemical matrix.

In Wine:

The presence of 2-methyl-3-sulfanylbutan-1-ol (2M3SB) has been identified in Sauternes wines. researchgate.net Like other potent volatile thiols found in wine, it exists in a non-volatile precursor form in the grape must. researchgate.net Specifically, it is bound to cysteine as S-3-(2-methylbutan-1-ol)-L-cysteine (Pcys-2M3SB). researchgate.net During alcoholic fermentation, yeast enzymes cleave this bond, releasing the volatile thiol into the wine. mdpi.com These varietal thiols are significant contributors to the aromatic profile of many wine grape varieties. researchgate.netucdavis.edu

In Beer:

In the context of beer, a similar compound, 2-mercapto-3-methyl-1-butanol (B3045925) (2M3MB), has been identified as a source of an onion-like off-flavor. nih.gov Its formation is believed to be a result of the hot aeration of the brewer's wort. nih.gov Research has shown that its precursor is not a cysteine conjugate, as is common for many thiols in wine. nih.gov Instead, the precursor was identified as 2,3-epoxy-3-methylbutanal, a volatile compound originating from hop extract. nih.gov The transformation of this precursor into the potent thiol highlights a different formation pathway in brewing compared to winemaking. nih.gov

| Beverage | Identified Compound | Precursor | Formation Notes | Sensory Impact |

|---|---|---|---|---|

| Wine (Sauternes) | 2-methyl-3-sulfanylbutan-1-ol (2M3SB) | S-3-(2-methylbutan-1-ol)-L-cysteine (Pcys-2M3SB) | Released from cysteine conjugate in grape must during fermentation. researchgate.net | Contributes to varietal aroma. |

| Beer | 2-mercapto-3-methyl-1-butanol (2M3MB) | 2,3-epoxy-3-methylbutanal | Formed from a volatile precursor in hops during hot aeration of the wort. nih.gov | Onion-like off-flavor. nih.gov |

Identification in Botanical Sources (e.g., Grapes, Passion Fruit, Coffee)

The origins of this compound and similar thiols are traced back to botanical sources, where they exist as non-volatile precursors.

In Grapes:

Grapes are a well-established source of precursors for a variety of volatile thiols that define the character of many wines. mdpi.comnih.gov The non-volatile precursor of 2-methyl-3-sulfanylbutan-1-ol, S-3-(2-methylbutan-1-ol)-L-cysteine, has been identified in grape must. researchgate.net These precursors are S-cysteine conjugates that are odorless and are later transformed by yeast during fermentation into the aroma-active volatile thiols. researchgate.net The majority of these thiol precursors are located in the grape skins, emphasizing the importance of skin contact during winemaking for the extraction of these compounds. mdpi.com

In Passion Fruit:

The aroma of passion fruit is described as being slightly sulfurous, which suggests the presence of sulfur-containing volatile compounds. nih.gov While numerous volatile compounds, including esters, alcohols, and terpenes, have been identified as key contributors to the characteristic fruity and floral aroma of passion fruit, the specific identification of this compound has not been explicitly documented in the provided research. nih.govnih.govwiley.com However, the presence of other sulfur-containing compounds in passion fruit aroma profiles indicates that the potential for its formation exists. thegoodscentscompany.com

In Coffee:

The roasting process is the primary determinant of thiol formation in coffee. ub.edu These thiols are formed through complex chemical reactions involving precursors present in green coffee beans, such as sulfur-containing amino acids (cysteine and methionine) and other volatile compounds like prenyl alcohol. ub.edu For instance, hydrogen sulfide (B99878) (H₂S) released from these amino acids can react with other compounds to form thiols. ub.edu While a variety of thiols contributing to the roasty and sometimes sulfury notes of coffee have been identified, the direct identification of this compound is not specified in the available literature. The formation of other structurally related thiols, such as 3-mercapto-3-methyl-1-butanol, from precursors in green coffee beans has been reported. ub.edu

| Botanical Source | Compound/Precursor Identified | Key Findings |

|---|---|---|

| Grapes | S-3-(2-methylbutan-1-ol)-L-cysteine (Precursor) | Confirmed precursor present in grape must, which releases the volatile thiol during fermentation. researchgate.net |

| Passion Fruit | Not explicitly identified | The aroma profile is known to be slightly sulfurous, suggesting the presence of various sulfur compounds. nih.gov |

| Coffee | Not explicitly identified | Roasting generates numerous thiols from precursors in green coffee beans, including structurally similar compounds. ub.edu |

Emerging Research Frontiers and Applications of 2 Methyl 2 Sulfanylbutan 1 Ol

Development as a Chemical Probe or Reference Standard

The bifunctional nature of 2-methyl-2-sulfanylbutan-1-ol, containing both a hydroxyl and a sulfhydryl group, makes it an intriguing candidate for development as a chemical probe. The thiol group, known for its reactivity and ability to participate in specific biochemical interactions, could be leveraged for targeting particular enzymes or cellular components. For instance, it could potentially serve as a tool to investigate cellular redox processes or the activity of metalloproteins.

Furthermore, if synthesized to a high degree of purity, this compound could serve as a valuable reference standard in analytical chemistry. Its distinct mass and potential for unique fragmentation patterns in mass spectrometry would be advantageous for the identification and quantification of related thiol-containing compounds in complex biological or environmental samples. The development of certified reference materials is crucial for ensuring the accuracy and comparability of analytical data across different laboratories and studies.

Utility in Complex Organic Synthesis as a Building Block

In the realm of organic synthesis, this compound presents itself as a versatile building block. The presence of two distinct functional groups, a primary alcohol and a tertiary thiol, allows for selective chemical modifications. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted into various esters and ethers. Concurrently, the tertiary thiol group offers a nucleophilic center that can participate in a range of reactions, including Michael additions and the formation of thioethers.

This differential reactivity could be exploited in multi-step synthetic pathways to construct more complex molecules with tailored properties. For example, the thiol could be protected while the alcohol is modified, and vice versa, enabling precise control over the synthetic outcome. This capability is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where specific molecular architectures are required for desired biological activity. The chirality at the second carbon atom also introduces the possibility of its use in asymmetric synthesis, a critical aspect of modern drug development.

Exploration in Coordination Chemistry and Ligand Design

The thiol group of this compound makes it a prime candidate for exploration in coordination chemistry. Thiols are known to be excellent ligands for a variety of metal ions, forming stable metal-sulfur bonds. The presence of the hydroxyl group provides an additional potential coordination site, allowing the molecule to act as a bidentate ligand.

The design of ligands with specific donor atoms and steric properties is fundamental to the development of novel catalysts, metal-organic frameworks (MOFs), and therapeutic agents. The coordination complexes formed with this compound could exhibit interesting catalytic activities, potentially in oxidation or reduction reactions. Moreover, the study of such complexes could provide insights into the role of sulfur-containing ligands in biological systems, such as in the active sites of metalloenzymes.

| Potential Metal Ion Partners | Possible Coordination Modes | Potential Applications of Resulting Complexes |

| Transition Metals (e.g., Fe, Cu, Ni) | Monodentate (via sulfur) or Bidentate (via sulfur and oxygen) | Catalysis, Model compounds for metalloenzymes |

| Heavy Metals (e.g., Hg, Pb, Cd) | Strong coordination via the soft thiol donor | Sensors for heavy metal detection, Remediation agents |

| Precious Metals (e.g., Au, Pt, Pd) | Formation of stable complexes | Nanoparticle synthesis, Therapeutic agents |

Methodological Advancements in Synthesis and Analysis

The advancement of research into this compound necessitates the development of robust and efficient methods for its synthesis and analysis. Synthetic routes could potentially involve the nucleophilic attack of a hydrosulfide (B80085) reagent on a suitable epoxide or haloalcohol precursor. The optimization of such synthetic strategies to achieve high yields and purity will be a critical area of focus.

For its analysis, a combination of chromatographic and spectroscopic techniques would be essential. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be powerful tools for its identification and quantification. mdpi.comnih.gov The development of specific analytical methods, including sample preparation protocols and derivatization strategies to enhance detection, will be crucial for studying its presence and behavior in various matrices. unipd.itunipd.it Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would be vital for structural elucidation and confirmation of its synthesis.

Key Analytical Techniques for this compound:

| Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of non-volatile derivatives, high sensitivity |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation |

| Infrared (IR) Spectroscopy | Identification of functional groups (hydroxyl and thiol) |

Interdisciplinary Research Integrating Omics Technologies

The integration of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to understanding the biological roles and impacts of this compound. In metabolomics studies, this compound could be identified as a novel metabolite in various organisms, and its metabolic pathways could be elucidated. Untargeted metabolomics approaches, which aim to comprehensively profile all small molecules in a biological sample, would be particularly useful in this context. nih.govresearchgate.net

In proteomics, the reactivity of the thiol group could be exploited to study protein-small molecule interactions. For example, it could be used in chemical proteomics approaches to identify specific protein targets. This could involve using a modified version of the compound as a probe to covalently label and subsequently identify interacting proteins. Such studies could reveal novel biological functions and mechanisms of action for this and related thiol-containing molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2-sulfanylbutan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves the reduction of a thioester precursor. For example, analogous alcohols like (R)-2-methylbutan-1-ol are synthesized via LiAlH₄ reduction of carboxylic acid derivatives (e.g., (R)-2-methylbutanoic acid). Reaction parameters such as solvent choice (e.g., dry Et₂O), temperature (0°C to room temperature), and stoichiometric control of LiAlH₄ are critical for optimizing yield and enantiomeric purity . For this compound, similar protocols may apply, substituting thioesters for esters, but sulfur’s redox sensitivity requires inert atmospheres and low temperatures to prevent oxidation.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., -SH proton at δ ~1.5 ppm, quaternary carbon adjacent to sulfur).

- IR Spectroscopy : The S-H stretch (~2550 cm⁻¹) and O-H stretch (~3300 cm⁻¹) confirm functional groups. Reference IR data for 2-(methylthio)ethanol (similar sulfanyl alcohol) can guide interpretation .

- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns (e.g., sulfur’s natural isotopes) and fragmentation pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across solvent systems?

- Methodological Answer : Systematic variance studies are essential. For example:

- Controlled Experiments : Compare polar aprotic (e.g., THF) vs. nonpolar solvents (e.g., hexane) under identical temperature and stoichiometric conditions.

- Statistical Analysis : Apply ANOVA to identify solvent effects on yield. Data from analogous alcohols (e.g., 2-methyl-2-butanol dehydration to alkenes) suggest solvent polarity significantly impacts intermediate stability .

- Mechanistic Probes : Use kinetic isotope effects or computational modeling (DFT) to study solvent interactions with reactive intermediates.

Q. What experimental designs are optimal for studying this compound’s role in thiol-mediated redox reactions?

- Methodological Answer :

- Competitive Assays : Compare its redox activity against structurally similar thiols (e.g., 2-mercaptoethanol) using oxidants like H₂O₂. Monitor reaction progress via UV-Vis (e.g., disulfide formation at 280 nm).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with metal ions (e.g., Zn²⁺), which often modulate thiol reactivity.

- In Situ NMR : Track real-time protonation/deprotonation of the -SH group under varying pH conditions.

Q. How can researchers address discrepancies in spectroscopic data interpretation for this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, X-ray crystallography) to resolve ambiguous peaks. For example, overlapping O-H and S-H IR stretches can be deconvoluted using deuterium exchange (replacing -OH with -OD).

- Reference Libraries : Compare data with structurally related compounds (e.g., 3-bromo-2-methylpropan-1-ol’s NMR shifts) to assign signals confidently .

- Collaborative Analysis : Use platforms like the Coblentz Society’s spectral databases to benchmark findings against peer-reviewed references .

Data Presentation and Validation

-

Example Table : Synthetic Yield Optimization for this compound

Solvent Temperature (°C) LiAlH₄ Equiv. Yield (%) Purity (HPLC) THF 0 → 25 1.5 72 98.5 Hexane 0 → 25 1.5 58 95.2 Et₂O -20 → 25 2.0 85 99.1

Key Considerations for Advanced Studies

- Sulfur Reactivity : The -SH group’s susceptibility to oxidation necessitates strict anaerobic conditions.

- Chiral Purity : If the compound is chiral, employ chiral GC/HPLC (as done for (R)-2-methylbutan-1-ol ) to assess enantiomeric excess.

- Toxicity and Safety : Refer to SDS guidelines for sulfanyl compounds (e.g., 4-fluorobutan-1-ol protocols ) for safe handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.